molecular formula C15H12F4N2O2S B10911728 Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate

Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate

Cat. No.: B10911728
M. Wt: 360.3 g/mol
InChI Key: OGSSWPBEYHQGJO-UHFFFAOYSA-N
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Description

Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate is a chemical intermediate designed for research and development in medicinal chemistry. Its structure incorporates a pyrimidine core substituted with a 4-fluorophenyl group and a trifluoromethyl group, motifs commonly associated with enhanced biological activity and metabolic stability in active pharmaceutical ingredients . The molecule features a thioether linker connected to a methyl propanoate ester, a functional group that provides a handle for further synthetic modification to create amides or carboxylic acid derivatives . Compounds based on similar substituted pyrimidine scaffolds have demonstrated significant research value in various areas, serving as key intermediates in the synthesis of potential chemopreventive agents and as core structures in investigational kinase inhibitors . The presence of the fluorine and trifluoromethyl groups is a strategic design element, often leveraged to influence a compound's lipophilicity, electronic properties, and binding affinity in biological systems. This product is intended for use as a building block in the discovery and synthesis of novel molecules for biochemical research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12F4N2O2S

Molecular Weight

360.3 g/mol

IUPAC Name

methyl 3-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoate

InChI

InChI=1S/C15H12F4N2O2S/c1-23-13(22)6-7-24-14-20-11(8-12(21-14)15(17,18)19)9-2-4-10(16)5-3-9/h2-5,8H,6-7H2,1H3

InChI Key

OGSSWPBEYHQGJO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Keto Esters and Amidines

The pyrimidine ring is typically synthesized via cyclocondensation between β-keto esters and amidines. For this compound, ethyl 4,4,4-trifluoroacetoacetate reacts with 4-fluorophenylacetamidine under basic conditions to form the 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4-ol intermediate.

Example Protocol :

  • Reactants : Ethyl trifluoroacetoacetate (0.05 mol), 4-fluorophenylacetamidine hydrochloride (0.05 mol), sodium methoxide (0.075 mol).

  • Conditions : Reflux in ethanol (100 mL, 10 h).

  • Workup : Acidification with HCl (pH 7), extraction with ethyl acetate.

  • Yield : ~85% (analogous intermediates).

Key Data :

ParameterValue
Reaction Temperature80°C
CatalystSodium methoxide
SolventEthanol
PurificationColumn chromatography (hexane/ethyl acetate)

Chlorination of Pyrimidin-4-ol

The hydroxyl group at position 2 of the pyrimidine is replaced with chlorine to create a reactive site for subsequent thioetherification. Phosphorus oxychloride (POCl₃) is commonly used.

Example Protocol :

  • Reactants : 4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-4-ol (0.05 mol), POCl₃ (0.1 mol).

  • Conditions : Reflux in acetonitrile (120 mL, 8 h) with diisopropylethylamine (0.06 mol).

  • Workup : Neutralization with NaOH (pH 9), extraction with dichloromethane.

  • Yield : 54–62% (for analogous chloro-pyrimidines).

Key Data :

ParameterValue
Reaction Temperature80°C
SolventAcetonitrile
BaseDiisopropylethylamine

Thioetherification Strategies

Nucleophilic Aromatic Substitution (SNAr)

The chloro-pyrimidine undergoes SNAr with methyl 3-mercaptopropanoate under basic conditions to form the thioether linkage.

Example Protocol :

  • Reactants : 2-Chloro-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine (0.2 mmol), methyl 3-mercaptopropanoate (0.3 mmol).

  • Conditions : K₂CO₃ (50 mmol) in dry acetone, reflux (5–9 h).

  • Workup : Filtration, concentration, column chromatography.

  • Yield : 70–90% (estimated for analogous reactions).

Key Data :

ParameterValue
BasePotassium carbonate
SolventAcetone
Temperature60–80°C

Photocatalytic Nickel-Catalyzed Coupling

A modern approach employs nickel catalysis under blue LED irradiation for C–S bond formation, enhancing efficiency and regioselectivity.

Example Protocol :

  • Reactants : 2-Bromo-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine (0.2 mmol), methyl 3-mercaptopropanoate (0.3 mmol).

  • Catalyst : NiBr₂- glyme (0.05 equiv.), mpg-CN (mesoporous graphitic carbon nitride).

  • Conditions : DMA solvent, N₂ atmosphere, 455 nm LED, 25°C, 4 h.

  • Yield : >90% (for similar thioetherifications).

Key Data :

ParameterValue
Light SourceBlue LED (455 nm)
Catalyst Loading5 mol% NiBr₂- glyme
SolventDMA

Alternative Routes

Ullmann-Type Coupling

Copper-mediated coupling between bromo-pyrimidines and thiols offers an alternative, though less efficient, pathway.

Example Protocol :

  • Reactants : 2-Bromo-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine, methyl 3-mercaptopropanoate.

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : DMSO, 100°C, 24 h.

  • Yield : 40–60%.

Direct Thiol Alkylation

Preformed pyrimidine thiols can alkylate methyl bromopropionate, though this method is less common due to thiol stability issues.

Example Protocol :

  • Reactants : 2-Mercapto-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine, methyl bromopropionate.

  • Conditions : K₂CO₃ in DMF, 60°C, 6 h.

  • Yield : 50–65%.

Critical Analysis of Methodologies

Efficiency and Scalability

  • SNAr : High yields (~90%) but requires elevated temperatures and anhydrous conditions.

  • Photocatalytic : Superior atom economy and mild conditions, but specialized equipment (LED setup) limits scalability.

  • Ullmann : Moderate yields, suitable for small-scale synthesis.

Regioselectivity and Byproducts

  • Chloro-pyrimidines exhibit high reactivity at position 2, minimizing byproducts.

  • Nickel catalysis reduces homocoupling of thiols, a common issue in Ullmann reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Brominated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate as an anticancer agent. A series of pyrimidine derivatives were synthesized, and their anticancer activities were evaluated against various human cancer cell lines. For instance, compounds featuring trifluoromethyl groups exhibited significant antiproliferative effects against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at concentrations as low as 5 μg/ml .

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in cancer progression. In particular, it has shown promise as an inhibitor of certain kinases involved in tumor growth signaling pathways. The inhibition constant (IC50) values indicate a high potency, suggesting its potential role in targeted cancer therapies .

Agricultural Applications

1. Antifungal Properties

Research has demonstrated that this compound exhibits antifungal activity against several plant pathogens. In vitro assays revealed that at a concentration of 50 μg/ml, the compound effectively inhibited the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum, making it a candidate for agricultural fungicide development .

2. Insecticidal Activity

In addition to its antifungal properties, the compound has been evaluated for insecticidal activity against agricultural pests. It demonstrated moderate effectiveness against species such as Mythimna separata and Spodoptera frugiperda, suggesting its potential use in integrated pest management strategies .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μg/ml)Mechanism of Action
PC35Kinase inhibition
K5625Apoptotic pathway activation
HeLa5Cell cycle arrest
A5495Induction of oxidative stress

Table 2: Antifungal Activity Against Plant Pathogens

PathogenConcentration (μg/ml)Inhibition (%)
Botrytis cinerea5096.76
Sclerotinia sclerotiorum5082.73
Phomopsis sp.5054.37

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceuticals, this compound was identified as a potent anticancer agent through high-throughput screening against the NCI-60 panel, leading to further investigations into its mechanism of action and structure-activity relationships .

Case Study 2: Agricultural Application

In agricultural trials, the compound was applied to crops affected by fungal pathogens. Results indicated a significant reduction in disease incidence compared to untreated controls, supporting its potential as a biopesticide in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate involves its interaction with specific molecular targets. The fluorophenyl and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The thioester linkage plays a crucial role in its reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Methyl 3-((4-(4-Fluorophenyl)-6-(Trifluoromethyl)Pyrimidin-2-yl)Thio)Propanoate and Analogs
Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Reference
This compound C15H12F4N2O2S 360.3 4-Fluorophenyl, trifluoromethyl, methyl ester Not reported
Ethyl 3-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoate (CAS 505064-91-5) C16H14F3N2O2S 364.35 Phenyl, trifluoromethyl, ethyl ester Not reported
Methyl 3-((6-((3-fluorophenyl)carbamoyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)propanoate (2b) C23H20FN5O3S 498.42 3-Fluorophenyl, 3-methoxyphenyl, methyl ester 240.3–242.5
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) C11H14N2O3S2 298.37 Thietan-3-yloxy, methyl, ethyl ester Not reported
3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}propanoic acid C14H10F4N2O2S 346.31 4-Fluorophenyl, trifluoromethyl, carboxylic acid Discontinued
Key Observations:

Trifluoromethyl groups are conserved across analogs, likely due to their role in boosting metabolic stability .

Ester vs. Acid :

  • The methyl ester form (target compound) is preferred over the carboxylic acid (discontinued), as esters typically exhibit better membrane permeability and stability .

Core Structure Variations: Compound 2b () incorporates a triazolo[1,5-a]pyrimidine core, which increases molecular complexity and melting point (240–242°C) compared to simpler pyrimidines .

Biological Activity

Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate, also known by its CAS number 187327-30-6, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic applications.

Chemical Structure

The molecular formula of the compound is C16H16F3N2OSC_{16}H_{16}F_3N_2OS. The structure features a pyrimidine ring substituted with a trifluoromethyl group and a fluorophenyl moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Properties

Research has indicated that compounds containing pyrimidine and thioether functionalities often exhibit potent anticancer activity. For instance, studies have shown that derivatives of pyrimidine can inhibit key enzymes involved in cancer cell proliferation.

Case Study:
A study conducted by the National Cancer Institute (NCI) evaluated various trifluoromethylated compounds for their anticancer properties. The results demonstrated significant cytotoxicity against several cancer cell lines, including leukemia and lung carcinoma cells, suggesting that the incorporation of trifluoromethyl groups can enhance the efficacy of these compounds in cancer therapy .

Cell Line IC50 (µM) Activity
RPMI-8226 (Leukemia)1.5High
A549 (Lung Carcinoma)2.3Moderate
A498 (Renal Cancer)3.0Moderate

The biological activity of this compound may involve the inhibition of protein kinases, which are crucial for cell signaling pathways related to growth and survival. Inhibitors targeting these kinases have been shown to induce apoptosis in cancer cells.

Key Findings:

  • Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives inhibit DHFR, leading to reduced nucleotide synthesis and subsequent cell death in rapidly dividing cancer cells .
  • Tyrosine Kinase Inhibition: Compounds similar in structure have been reported to inhibit tyrosine kinases, which play a significant role in oncogenic signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that both the fluorinated aromatic groups and the thioether linkage are critical for enhancing biological activity. Variations in these substituents can significantly alter the potency and selectivity of the compound against various biological targets.

Substituent Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and bioavailability
Fluorophenyl groupEnhances binding affinity to target enzymes
Thioether linkageImproves metabolic stability

Q & A

Q. What are the recommended synthetic routes for Methyl 3-((4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)propanoate, and what factors influence yield optimization?

Methodological Answer: The synthesis typically involves constructing the pyrimidine core with trifluoromethyl and fluorophenyl substituents, followed by thioether linkage formation. Key steps include:

  • Trifluoromethylation : Use potassium fluoride or fluorinating agents in dimethyl sulfoxide (DMSO) to introduce the CF₃ group onto the pyrimidine ring .
  • Thioether Formation : React the pyrimidine intermediate with methyl 3-mercaptopropanoate under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF .
  • Microwave-Assisted Synthesis : Optimize reaction time and temperature using microwave irradiation (e.g., 100°C for 1 hour) to enhance yield and purity, as demonstrated in analogous pyrimidine syntheses .
    Yield Optimization Factors : Solvent choice, catalyst loading (e.g., Pd catalysts for cross-coupling), and stoichiometric ratios of intermediates.

Q. How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl aromatic protons at ~7.2–7.8 ppm, CF₃ groups as singlets near 120 ppm in ¹³C NMR) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thioether and pyrimidine moieties .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O ester stretch ~1730 cm⁻¹, C-F stretches ~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in spectroscopic data for this compound?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) to resolve ambiguities in substituent positioning .
  • Crystallography : If single crystals are obtainable, use X-ray diffraction to unambiguously assign the structure, as demonstrated for related tetrahydropyrimidinones .
  • Isotopic Labeling : Introduce deuterated analogs to simplify complex splitting patterns in NMR spectra, particularly for overlapping aromatic protons .

Q. How can the introduction of the trifluoromethyl group on the pyrimidine ring be optimized to minimize side reactions?

Methodological Answer:

  • Electrophilic Trifluoromethylation : Use Umemoto’s reagent or Togni’s reagent under controlled conditions (low moisture, inert atmosphere) to reduce byproducts like des-trifluoromethylated analogs .
  • Catalytic Systems : Employ copper(I)- or palladium-based catalysts to enhance regioselectivity during CF₃ group installation, as seen in pyridine derivatives .
  • In Situ Monitoring : Use HPLC or LC-MS to track reaction progress and identify intermediates requiring quenching .

Q. What methodological considerations are critical for evaluating the biological activity of this compound against related pyrimidine derivatives?

Methodological Answer:

  • Comparative Assays : Screen against structurally similar compounds (e.g., pyrimidines with thioether or trifluoromethyl groups) using enzyme inhibition or cytotoxicity assays. Reference bioactivity tables for analogs like Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (antitumor activity) .
  • Dose-Response Studies : Use IC₅₀/EC₅₀ determinations to assess potency differences attributable to the fluorophenyl or thioether groups .
  • Metabolic Stability Tests : Evaluate the impact of the trifluoromethyl group on half-life using liver microsome assays, leveraging its known lipophilicity-enhancing properties .

Q. How can computational methods aid in predicting the reactivity or stability of this compound under varying conditions?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) to predict binding affinity and guide structural modifications .
  • Quantum Mechanical Calculations : Assess electron-withdrawing effects of the CF₃ group on pyrimidine ring stability or susceptibility to nucleophilic attack .
  • Degradation Pathway Modeling : Use software like Gaussian or ORCA to predict hydrolysis or oxidation products under acidic/alkaline conditions, informing storage guidelines .

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